3-Fluoro-2,4,6-trimethylphenol
Description
3-Fluoro-2,4,6-trimethylphenol is a fluorinated phenolic compound characterized by a fluorine atom at the 3-position and methyl groups at the 2-, 4-, and 6-positions of the benzene ring. This structural arrangement imparts unique physicochemical properties, including enhanced lipophilicity and electronic effects due to the electron-withdrawing fluorine and electron-donating methyl groups.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
3-fluoro-2,4,6-trimethylphenol |
InChI |
InChI=1S/C9H11FO/c1-5-4-6(2)9(11)7(3)8(5)10/h4,11H,1-3H3 |
InChI Key |
CXPMYAQAWCLZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4,6-trimethylphenol typically involves the fluorination of 2,4,6-trimethylphenol. One common method is electrophilic fluorination using reagents such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction is usually carried out under mild conditions, often at room temperature, to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,4,6-trimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and trifluoroaluminate ionic liquids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium p-nitrothiophenolate can be employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Fluoro-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,4,6-trimethylphenol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenols
- 2,4,6-Trichlorophenol (2,4,6-TriCP): Unlike 3-fluoro-2,4,6-trimethylphenol, 2,4,6-TriCP is a chlorinated phenol with three chlorine atoms. Chlorine’s stronger electron-withdrawing nature increases acidity (pKa ~6.0) compared to fluorine-substituted phenols. However, chlorophenols are associated with higher environmental toxicity and are regulated under environmental guidelines due to persistence and bioaccumulation risks .
- 2-Fluorophenol: A simpler fluorinated phenol with a single fluorine substituent. Its lower molecular weight (112.10 g/mol) and reduced steric hindrance result in higher solubility in polar solvents compared to this compound. The absence of methyl groups also leads to weaker electron-donating effects, making it less lipophilic .
Methyl-Substituted Phenols
- 3,4,5-Trimethoxyphenol: This compound features three methoxy groups instead of methyl and fluorine substituents. Methoxy groups are stronger electron donors than methyl groups, leading to lower acidity (pKa ~10–12) compared to fluorinated analogs. Its higher molecular weight (184.18 g/mol) and melting point (146–149°C) reflect increased crystallinity due to methoxy group symmetry .
- 3-Fluoro-2,6-dimethylphenol (Intermediate Vb): A closely related intermediate synthesized via Schiemann reaction, this compound lacks the 4-methyl group.
Fluorinated Aromatic Boronates
- 2,4,6-Trifluoro-3-(dioxaborolan-2-yl)phenol: This boronate ester derivative contains three fluorine atoms and a boronate group. The trifluoro substitution significantly increases electrophilicity, making it useful in Suzuki-Miyaura cross-coupling reactions. However, the boronate group introduces hydrolytic instability, unlike the more hydrolytically stable this compound .
Physicochemical and Functional Properties Comparison
| Property | This compound | 2,4,6-Trichlorophenol | 3,4,5-Trimethoxyphenol | 2-Fluorophenol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~168.19 (estimated) | 197.45 | 184.18 | 112.10 |
| Substituent Effects | Electron-withdrawing (F) + electron-donating (CH₃) | Strong electron-withdrawing (Cl) | Strong electron-donating (OCH₃) | Moderate electron-withdrawing (F) |
| Acidity (pKa) | ~8–9 (estimated) | ~6.0 | ~10–12 | ~8.3 |
| Melting Point | Data unavailable | 68–70°C | 146–149°C | 16–18°C |
| Applications | Pharmaceutical intermediates | Disinfectants, wood preservatives | Antioxidant synthesis | Organic synthesis |
| Environmental Impact | Likely lower persistence | High toxicity, regulated | Low toxicity | Moderate persistence |
Key Research Findings
- Acidity Modulation: Gas-phase studies on fluorophenols indicate that fluorine’s electron-withdrawing effect increases acidity, but methyl groups counteract this by donating electrons. This balance results in a pKa closer to non-fluorinated phenols (e.g., phenol: pKa ~9.95) .
- Synthetic Utility: The methyl groups in this compound enhance steric protection of the hydroxyl group, making it less reactive toward electrophilic substitution compared to 2-fluorophenol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
